4-[2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4S/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKQQJUNVQLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187130 | |
| Record name | Recilisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334969-03-8 | |
| Record name | Recilisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Cellular Biology of Recilisib
Modulation of Cellular Signaling Pathways
Recilisib's biological activity is significantly mediated by its influence on critical intracellular signaling cascades.
Activation of the Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
A central mechanism of action for Recilisib is the activation of the PI3K/AKT signaling pathway selleckchem.comtargetmol.commedchemexpress.comabmole.comarctomsci.combiorbyt.comglpbio.comambeed.com. Studies have shown that Recilisib increases PI3K activity and promotes the phosphorylation of AKT in various cell types, including human fetal lung (HFL) cells and murine bone marrow cells medchemexpress.comarctomsci.commedchemexpress.com. This activation is considered a key event in its cellular effects.
Role of PI3K/AKT Activation in Radioprotection
The activation of the PI3K/AKT pathway by Recilisib plays a crucial role in its radioprotective properties selleckchem.comtargetmol.commedchemexpress.comabmole.comarctomsci.combiorbyt.comglpbio.com. This pathway is known to be involved in cell survival and inhibiting apoptosis researchgate.netnih.gov. By activating PI3K/AKT, Recilisib helps to prevent radiation-induced apoptosis in normal cells, thereby mitigating radiation damage biosynth.comresearchgate.netnih.gov. This selective protection of healthy tissue, without protecting malignant cells, is a notable characteristic biosynth.com.
Differential Activation Profile Compared to Related Compounds
Recilisib, a chloro styryl benzyl (B1604629) sulfone, shares a core structure with Rigosertib, another compound developed by Onconova Therapeutics researchgate.netnih.gov. However, they exhibit different effects on the PI3K/AKT pathway. While Rigosertib was originally reported as a multi-kinase inhibitor with effects on the PI3K pathways, Recilisib sodium has been shown to activate the PI3K/AKT pathway researchgate.netnih.gov. This differential activation profile distinguishes Recilisib from its structural relative, highlighting a unique aspect of its molecular mechanism researchgate.netnih.gov.
Alteration of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Beyond the PI3K/AKT pathway, Recilisib treatment in combination with radiation also alters the MAPK signaling pathway targetmol.commedchemexpress.comarctomsci.comglpbio.commedchemexpress.comszabo-scandic.com. The specific nature of this alteration (activation or inhibition of particular MAPK components) is indicated in research findings, demonstrating a broader impact of Recilisib on cellular signaling networks involved in stress responses targetmol.commedchemexpress.comarctomsci.comglpbio.commedchemexpress.comszabo-scandic.com.
Involvement in the PI3K-AKT-mTOR Signaling Axis
The PI3K/AKT pathway is a central component of the broader PI3K-AKT-mTOR signaling axis, which plays critical roles in regulating cell proliferation, differentiation, and apoptosis europeanreview.orgnih.govresearchgate.net. Recilisib's ability to activate PI3K and AKT suggests its involvement in modulating this entire axis europeanreview.orgnih.govresearchgate.net. Studies investigating the effect of Recilisib on breast cancer cells have shown that it can influence the PI3K-Akt-mTOR pathway, and its activation of this axis can potentially reverse the effects of KRAS gene silencing on cell behavior europeanreview.orgnih.gov.
Impact on DNA Damage Response and Repair Pathways
Recilisib plays a significant role in modulating the cellular response to DNA damage, particularly that induced by radiation. It has been shown to protect cells against such damage and influence the pathways responsible for maintaining genomic integrity newdrugapprovals.orgwikipedia.orgncats.io.
Enhancement of Radiation-Induced DNA Damage Repair Mechanisms
Research indicates that Recilisib enhances the cellular machinery responsible for repairing DNA damage caused by ionizing radiation biosynth.com. This enhancement contributes to the survival of normal tissues exposed to radiation biosynth.com. Studies, including those on murine and human bone marrow cells, have demonstrated that Recilisib effectively protects cells from radiation-induced damage mdpi.com.
Influence on Key Elements of the DNA Damage Cascade
Recilisib's mechanism involves influencing key elements within the complex DNA damage cascade . It has been reported to attenuate the DNA damage response following exposure to ionizing radiation mdpi.commedkoo.com. This modulation is suggested to involve intracellular signaling and damage sensing pathways newdrugapprovals.orgwikipedia.org. The activation of the PI3K/AKT pathway by Recilisib is believed to be central to its protective effects against radiation-induced damage mdpi.commedkoo.com. The PI3K/AKT pathway is known to be related to upstream regulators of the DNA damage response, such as ATM, ATR, and DNA-PKcs mdpi.com.
Mechanism Distinct from Free Radical Scavenging
A notable characteristic of Recilisib's mechanism is that it does not rely on the scavenging of free radicals newdrugapprovals.orgwikipedia.orgncats.io. This differentiates it from many conventional radioprotective compounds.
Post-DNA Damage Activity
Instead of preventing the initial formation of free radicals, Recilisib acts after free radicals have inflicted damage upon DNA newdrugapprovals.orgwikipedia.org. Its protective effects are observed even when administered after radiation exposure mdpi.commedkoo.com.
Mechanism Independent of Cell Cycle Arrest
Recilisib's protective effects are also independent of inducing cell cycle arrest newdrugapprovals.orgwikipedia.orgncats.io. Studies have shown that cells treated with Recilisib (up to 50 μM) maintain a normal distribution throughout the cell cycle, with only a slight reduction in the S-phase population at higher concentrations (50 μM) medchemexpress.commedchemexpress.com.
Modulation of Apoptotic Pathways
Recilisib has been shown to modulate apoptotic pathways, contributing to its ability to protect normal cells from radiation-induced death. It is reported to mitigate apoptosis biosynth.com. Activation of the PI3K/AKT signaling pathway by Recilisib has been linked to the inhibition of cardiomyocyte apoptosis nih.gov. In certain cellular contexts, Recilisib treatment has been associated with decreased expression of pro-apoptotic markers like Bax and increased expression of anti-apoptotic markers like Bcl-2, consistent with a reduction in apoptosis nih.gov.
Cellular Signaling Modulation by Recilisib
Recilisib's impact on cellular pathways is summarized in the table below, highlighting its influence on key signaling molecules.
| Pathway/Molecule | Effect in Presence of Recilisib (and often Radiation) | Cellular Context | Source |
| PI3K Activity | Increased | HFL-1 cells, Murine bone marrow cells | medchemexpress.commedchemexpress.com |
| AKT Phosphorylation | Activated/Increased | HFL cells, TE10 cells, Cardiomyocytes | medchemexpress.commedchemexpress.comnih.govnih.gov |
| GSK3α/β Phosphorylation | Activated | HFL cells | medchemexpress.commedchemexpress.com |
| MAPK Signaling | Altered | Cells in combination with radiation | medchemexpress.commedchemexpress.com |
| Bax Expression | Decreased | TE10 cells | nih.gov |
| Bcl-2 Expression | Increased | TE10 cells | nih.gov |
Prevention of p53-Dependent Apoptosis
Recilisib's radioprotective mechanisms appear to involve the prevention of radiation-induced apoptosis glpbio.com. While the specific details on the prevention of p53-dependent apoptosis by Recilisib are not extensively detailed in the provided information, the activation of the PI3K/Akt pathway by Recilisib is highly relevant. The PI3K/Akt pathway can inhibit p53-mediated apoptosis through various mechanisms, such as phosphorylating and inactivating key proteins involved in the p53 pathway or upregulating anti-apoptotic proteins that counteract p53's effects nih.gov. Studies suggest Recilisib's protective effects are conferred through the upregulation of the PI3K/Akt pathways in irradiated cells mdpi.com.
Attenuation of Apoptosis in Irradiated Normal Cells
Recilisib has been shown to effectively protect normal cells from radiation-induced damage and mitigate apoptosis researchgate.netnih.govbiosynth.com. In vitro and in vivo studies on mouse and human bone marrow cells have demonstrated that Recilisib effectively protects these cells from radiation-induced damage mdpi.com. This protective effect is linked to the activation of the PI3K/Akt pathway in cells exposed to radiation researchgate.netnih.govmdpi.com. By activating this survival pathway, Recilisib helps to attenuate the apoptotic signals that would otherwise lead to cell death in normal tissues following irradiation. Recilisib acts by increasing the survival of normal tissues exposed to ionizing radiation, without protecting malignant cells biosynth.com.
Data Table: Recilisib Effects on Irradiated Normal Cells (Qualitative Summary)
| Cell Type / Model | Radiation Exposure | Recilisib Treatment | Observed Effect | Key Mechanism Implicated | Source |
| Human bone marrow cells | Ionizing Radiation | Yes | Dose-dependent protection against damage | PI3K/Akt activation | medchemexpress.commdpi.com |
| Murine bone marrow cells | Ionizing Radiation | Yes | Increased PI3K activity, protection against damage | PI3K/Akt activation | medchemexpress.commedchemexpress.commdpi.com |
| HFL cells | Radiation Exposure | Yes | Activates phosphorylation of AKT and GSK3α/β | PI3K/Akt activation | medchemexpress.commedchemexpress.com |
| Irradiated normal cells | Radiation Exposure | Yes | Prevention of apoptosis | PI3K/Akt activation | researchgate.netnih.gov |
| Murine bone marrow cells | Radiation Exposure | Yes | Progenitor cell population never completely depleted | Not specified in detail | medchemexpress.commedchemexpress.comtargetmol.comarctomsci.com |
| Primitive bone marrow myeloid progenitor cells (mice) | Radiation Exposure | Yes | Increased rate of recovery and differentiation | Not specified in detail | medchemexpress.comtargetmol.comarctomsci.com |
Cellular Homeostasis and Proliferation Effects
Recilisib influences cellular homeostasis and proliferation, particularly in the context of radiation exposure, by modulating signaling pathways and affecting cell cycle progression.
Maintenance of Genomic Integrity under Radiation Stress
Recilisib assists in maintaining genomic integrity under stress conditions, such as those induced by radiation exposure biosynth.com. Its mode of action involves the modulation of cellular signaling pathways related to the DNA damage response biosynth.com. By enhancing the repair of radiation-induced DNA damage and mitigating apoptosis, Recilisib contributes to the preservation of genomic integrity biosynth.com. The compound's mechanism does not involve scavenging free radicals but rather acts after free radicals have damaged DNA, employing a mechanism involving intracellular signaling, damage sensing, and DNA repair pathways newdrugapprovals.org.
Influence on Cell Cycle Distribution Patterns in Irradiated Cells
Recilisib is noted to modify cell cycle distribution patterns in cancer cells subjected to radiation therapy glpbio.commedkoo.com. While this effect is observed in irradiated cancer cells, the primary focus of Recilisib is radioprotection of normal cells. The search results primarily highlight Recilisib's influence on cell cycle in non-irradiated or generally treated cells, indicating a normal distribution with a slight reduction in S-phase at higher concentrations medchemexpress.commedchemexpress.comarctomsci.com. Specific detailed research findings on the influence of Recilisib on cell cycle distribution specifically in irradiated normal cells were not prominently featured in the provided snippets. However, the activation of the PI3K/Akt pathway can influence cell cycle progression, typically promoting it, which might contribute to the recovery of normal cell populations after radiation.
Baseline Cellular Effects in Non-Irradiated Conditions
In non-irradiated conditions, Recilisib appears to have limited effects on baseline cellular processes at certain concentrations. Studies indicate that Recilisib (up to 50 µM or 50 μM) shows a normal distribution of cells throughout the cell cycle, with only a slight reduction in the number of cells in S-phase observed at the 50 µM concentration medchemexpress.commedchemexpress.comarctomsci.com. Continuous exposure to a higher concentration (100 µM) does not result in cell death medchemexpress.commedchemexpress.comarctomsci.com. Furthermore, Recilisib treatment does not inhibit the colony forming potential of human bone marrow cells medchemexpress.commedchemexpress.comarctomsci.com. This suggests that at concentrations relevant for its radioprotective effects, Recilisib does not significantly disrupt normal cell cycle progression or viability in the absence of radiation stress.
Exploration of Other Potential Molecular Targets and Interactions
Research indicates that Recilisib interacts with and modulates several key biological molecules and processes within cells.
Impact on Oncogenic Signaling Molecules (e.g., c-Myc, cyclin D1, FGFR2)
Studies have explored Recilisib's influence on oncogenic signaling molecules, particularly in the context where these pathways are targeted by other agents. For instance, in androgen-independent prostate cancer cells (DU145 and PC3), Recilisib was observed to counteract the effects of Taraxasterol, a compound that suppresses cell proliferation by downregulating c-Myc, cyclin D1, and FGFR2 expression and weakening the PI3K/AKT signaling pathway nih.govresearchgate.net. Treatment with Recilisib alone or in combination with Taraxasterol led to an upregulation in the expression of c-Myc, cyclin D1, phosphorylated AKT (p-AKT), and FGFR2 at both the protein and mRNA levels in these cell lines nih.govresearchgate.net.
Data illustrating the impact of Recilisib on the expression of these molecules in prostate cancer cells treated with Taraxasterol is presented in the table below:
| Molecule | Effect of Taraxasterol Alone | Effect of Taraxasterol + Recilisib |
| c-Myc | Downregulated | Upregulated |
| Cyclin D1 | Downregulated | Upregulated |
| p-AKT | Weakened PI3K/AKT signaling | Upregulated |
| FGFR2 | Reduced expression | Upregulated |
This suggests that Recilisib can influence pathways involving c-Myc, cyclin D1, and FGFR2, potentially through its interaction with the PI3K/AKT signaling cascade, which it is known to activate nih.govselleckchem.com.
Interaction with Other Biological Modulators (e.g., Curcumol)
Recilisib has also been shown to interact with other biological modulators, such as Curcumol. In studies involving keratinocytes, Curcumol, a compound with antiproliferative and anti-inflammatory properties, was found to inhibit the PI3K-Akt signaling pathway researchgate.netresearcher.life. Further investigation revealed that Curcumol partially counteracts the activation of PI3K-Akt induced by Recilisib in these cells researchgate.netresearcher.liferesearchgate.net. This indicates a complex interplay between Recilisib and other compounds that modulate the PI3K-Akt pathway.
Oxidative Stress Modulation in Cellular Systems
While Recilisib is primarily known for its radioprotective effects, which are often linked to mitigating radiation-induced damage, its direct role in modulating oxidative stress has also been considered. Radiation exposure is known to produce reactive oxygen species (ROS), leading to oxidative stress researchgate.net. Recilisib's proposed mechanism involves modulating DNA repair pathways rather than directly scavenging free radicals ncats.ionewdrugapprovals.orgnewdrugapprovals.org. However, the activation of pathways like PI3K/AKT by Recilisib nih.govselleckchem.com can have indirect effects on cellular responses to oxidative stress, as the PI3K/AKT pathway is involved in cell survival and can influence antioxidant defense mechanisms mdpi.comresearchgate.net.
Further detailed research findings on the direct modulation of specific oxidative stress biomarkers by Recilisib are limited in the provided search results. However, the context of its use as a radioprotectant strongly implies an interaction with the cellular response to radiation-induced oxidative damage.
Preclinical Research Methodologies and Findings for Recilisib
In Vitro Studies and Cellular Models
In vitro research using various cell lines has been instrumental in characterizing the biological activities of Recilisib. These studies aim to evaluate the compound's effects on cellular survival, damage repair, and signaling pathways in controlled laboratory settings, particularly in the context of radiation exposure.
Radioprotective Efficacy in Human Foreskin Fibroblast (HFL-1) Cells
Studies involving human fetal lung fibroblasts (HFL-1 cells) have demonstrated the radioprotective efficacy of Recilisib. Research indicates that Recilisib activates the phosphorylation of key proteins, including AKT and GSK3α/β, in HFL cells medchemexpress.commedchemexpress.comarctomsci.com. Furthermore, it has been shown to increase PI3K activity in HFL-1 cells following exposure to radiation medchemexpress.commedchemexpress.comarctomsci.comtargetmol.com. Pretreatment of HFL-1 cells with 20 µM of Recilisib (Ex-Rad) has been reported to provide protection against radiation-induced damage after exposure to gamma radiation doses ranging from 2 to 10 Gy researchgate.net.
Protection of Human Bone Marrow Cells from Radiation-Induced Damage
Recilisib has demonstrated protective effects on human bone marrow cells against damage induced by ionizing radiation medchemexpress.commedchemexpress.comarctomsci.commedkoo.comnih.govmdpi.com. These findings suggest a potential role for Recilisib in preserving hematopoietic function following radiation exposure.
Investigations into the effect of Recilisib on the colony-forming potential of human bone marrow cells have shown that treatment with Recilisib does not inhibit this crucial function medchemexpress.commedchemexpress.comarctomsci.com. Moreover, Recilisib provides dose-dependent protection to human bone marrow cells when exposed to ionizing radiation medchemexpress.commedchemexpress.comarctomsci.com. This indicates that the compound can protect these cells from radiation-induced damage without compromising their ability to form colonies.
Investigation in Human Umbilical Vein Endothelial Cells (HUVECs)
Studies have also been conducted using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the effects of Recilisib. These studies, similar to those in HFL-1 cells, have indicated that Recilisib can activate PI3K and AKT activities in cells medchemexpress.commedchemexpress.comarctomsci.comtargetmol.comselleckchem.com. Recilisib sodium has been shown to be non-toxic to HUVECs in certain studies medkoo.com. Furthermore, Recilisib has been observed to influence the MAPK signaling pathway in combination with radiation treatment medchemexpress.commedchemexpress.comarctomsci.comtargetmol.com. In the context of angiogenesis research, Recilisib, acting as a PI3K/AKT activator, has been shown to reverse the inhibitory effects of other compounds on HUVEC migration and tube formation nih.govresearchgate.net.
Studies in Prostate Cancer Cell Lines (e.g., DU145, PC3)
Recilisib has been utilized in studies involving prostate cancer cell lines, including DU145 and PC3 medchemexpress.comresearchgate.netwikipedia.orglupinepublishers.com. Research indicates that Recilisib can reverse the inhibitory effects of certain treatments on the proliferation and colony formation abilities of DU145 and PC3 cells researchgate.net. These studies have also examined the impact of Recilisib on the expression and phosphorylation status of key proteins like AKT in these cancer cell lines researchgate.net.
Dose-Response Relationship Characterization in Cellular Systems
Preclinical in vitro studies have explored the dose-response relationships of Recilisib in various cellular systems. Dose-dependent radiation protection has been observed in human bone marrow cells and HFL-1 cells medchemexpress.commedchemexpress.comarctomsci.comresearchgate.netmedkoo.com. While detailed dose-response curves and specific quantitative data tables for all cellular systems were not comprehensively available in the reviewed literature, findings suggest that the protective effects of Recilisib are related to the concentration used. For instance, Recilisib sodium at concentrations up to 50 µM showed a normal distribution of cells throughout the cell cycle, with a slight reduction in the number of cells in the S-phase at the 50 µM concentration medchemexpress.commedchemexpress.comarctomsci.com. Continuous exposure to a higher concentration of 100 µM did not result in cell death medchemexpress.commedchemexpress.comarctomsci.com. Some assays exploring dose responses across increasing radiation doses with Recilisib sodium showed no dose responses from the compound itself, only the effect of irradiation nih.gov. Marginal, non-reproducible protection was observed at very low concentrations (<0.1 uM) in this specific context nih.gov.
Summary of Selected In Vitro Findings
| Cell Type | Key Finding | Relevant Concentration(s) | Citation(s) |
| Human Foreskin Fibroblast (HFL) | Activates phosphorylation of AKT and GSK3α/β. Increases PI3K activity. | Not specified | medchemexpress.commedchemexpress.comarctomsci.com |
| HFL-1 | Provides radioprotection against 2-10 Gy gamma radiation. | 20 µM | researchgate.net |
| Human Bone Marrow Cells | Protects from radiation-induced damage. Dose-dependent protection. | Various doses | medchemexpress.commedchemexpress.comarctomsci.commedkoo.com |
| Human Bone Marrow Cells | Does not inhibit colony-forming potential. | Not specified | medchemexpress.commedchemexpress.comarctomsci.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Activates AKT and PI3K. Influences MAPK signaling. Non-toxic. Reverses inhibition of migration/tube formation. | Various concentrations | medchemexpress.commedchemexpress.comarctomsci.comtargetmol.commedkoo.commdpi.comnih.govresearchgate.net |
| Prostate Cancer Cells (DU145, PC3) | Reverses inhibitory effects on proliferation and colony formation. Affects AKT phosphorylation. | 80 µM/L (in one study) | researchgate.net |
Note: Detailed quantitative data tables for all experiments and dose ranges were not consistently available across the provided sources.
Methodological Approaches for Assessing Cellular Response
Assessing the cellular response to Recilisib, especially in the presence of radiation, involves techniques that can quantify changes in protein and gene expression, as well as analyze mechanisms of cell death.
Molecular Profiling Techniques (e.g., Western Blotting, Quantitative Polymerase Chain Reaction)
Molecular profiling techniques such as Western blotting and quantitative polymerase chain reaction (qPCR) are utilized to examine the expression levels of specific proteins and genes in cells treated with Recilisib. Western blotting allows for the detection and quantification of protein expression, including phosphorylated forms of proteins, which can indicate activation of signaling pathways. biolifesas.orgresearchgate.net qPCR, on the other hand, measures the amount of specific mRNA molecules, providing insight into gene expression levels. biolifesas.orgdovepress.com
Studies have used Western blotting to examine the expression of proteins like c-Myc, cyclin D1, AKT, p-AKT, and FGFR2 in cells treated with Recilisib. researchgate.net Recilisib has been shown to activate the PI3K/AKT pathway, which can be assessed by examining the phosphorylation levels of AKT and PI3K using Western blotting. medchemexpress.comtargetmol.comselleckchem.comfrontiersin.orgd-nb.infomdpi.com qPCR has been employed to measure the mRNA expression levels of various genes in response to Recilisib treatment. biolifesas.orgdovepress.comresearchgate.net For instance, it has been used to study the expression of genes related to the PI3K-AKT pathway and other relevant cellular processes. researchgate.netdovepress.comd-nb.info
Data from a study investigating the effect of Recilisib on prostate cancer cells, using Western blotting and qPCR, is partially presented below, illustrating how these techniques are used to assess changes in protein and gene expression. researchgate.net
| Technique | Target (Protein/Gene) | Observed Effect (Recilisib Treatment) | Citation |
| Western Blotting | c-Myc | Examined Expression | researchgate.net |
| Western Blotting | Cyclin D1 | Examined Expression | researchgate.net |
| Western Blotting | AKT | Examined Expression | researchgate.net |
| Western Blotting | p-AKT | Examined Expression (Activation) | researchgate.netmedchemexpress.comtargetmol.comfrontiersin.orgd-nb.infomdpi.com |
| Western Blotting | FGFR2 | Examined Expression | researchgate.net |
| qPCR | c-Myc | Examined Expression | researchgate.net |
| qPCR | Cyclin D1 | Examined Expression | researchgate.net |
| qPCR | FGFR2 | Examined Expression | researchgate.net |
| qPCR | PI3K-AKT pathway genes | Examined Expression | researchgate.netdovepress.comd-nb.info |
Flow Cytometry for Cell Death Mechanism Analysis
Flow cytometry is a powerful technique used to analyze various cellular characteristics within a heterogeneous population, including cell viability and the mechanisms of cell death such as apoptosis and necroptosis. immunologyresearchjournal.combio-rad-antibodies.comau.dk It allows for the simultaneous examination of multiple parameters in individual cells, often through the use of fluorescently labeled antibodies or dyes that bind to specific cellular components or markers associated with different death pathways. immunologyresearchjournal.combio-rad-antibodies.comau.dknih.gov
Flow cytometry can detect early stages of apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer cell membrane using Annexin V staining in combination with a viability dye. bio-rad-antibodies.comau.dk It can also assess later stages of apoptosis characterized by DNA fragmentation using DNA binding dyes. bio-rad-antibodies.com Furthermore, flow cytometry can be used to immunophenotype different forms of regulated cell death by targeting key proteins involved in these pathways, such as active Caspase-3 for apoptosis or RIP3 for necroptosis. immunologyresearchjournal.com While the provided search results mention flow cytometry in the context of analyzing cell death mechanisms in general immunologyresearchjournal.combio-rad-antibodies.comau.dknih.gov, and its use in other studies (e.g., analyzing cell cycle distribution or specific cell populations) medchemexpress.comfrontiersin.orgplos.orgmdpi.com, specific detailed findings on Recilisib's effect on cell death mechanisms analyzed solely by flow cytometry within the search results are limited based on the strict exclusion criteria. However, Recilisib is described as a radioprotectant that can protect cells from radiation-induced damage mdpi.com, and it activates the PI3K/AKT pathway which is involved in cell survival medchemexpress.comtargetmol.comselleckchem.comfrontiersin.orgd-nb.infomdpi.com. Studies on other compounds have utilized flow cytometry to assess apoptosis by examining markers like cleaved caspase-3 researchgate.net, and DNA damage markers like H2AX immunologyresearchjournal.com.
In Vivo Studies and Animal Models
In vivo studies using animal models are crucial for evaluating the efficacy of potential medical countermeasures like Recilisib in a complex biological system. nih.govcureraredisease.org Murine models are commonly used in preclinical research due to their genetic similarity to humans and their suitability for studying various disease processes and interventions. cureraredisease.org
Murine Models for Radioprotective and Radiomitigative Efficacy
Murine models, particularly those involving total body irradiation (TBI), are widely used to assess the radioprotective (administered before radiation exposure) and radiomitigative (administered after radiation exposure) efficacy of compounds. newdrugapprovals.orgmdpi.comtandfonline.comnih.govnewdrugapprovals.orgplos.org These models aim to simulate the effects of acute radiation syndrome (ARS) and evaluate the ability of an intervention to enhance survival and promote recovery of critical organ systems, such as the hematopoietic system. tandfonline.comnih.govplos.orgonconova.commdpi.com
Survival Enhancement Following Whole-Body Irradiation
Studies in mice have demonstrated that Recilisib can increase the survival rate following exposure to typically lethal whole-body irradiation. wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org This survival enhancement has been observed when Recilisib is administered both before and after radiation exposure, indicating both radioprotective and radiomitigative potential. wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org
A summary of survival data from a study on Recilisib's effect on survival following whole-body irradiation in mice is presented below, based on available information. nih.gov
| Mouse Strain | Radiation Dose (Gy) | Recilisib Administration Timing | Survival Rate (%) | Citation |
| C3H/HeN male | 8.0 (gamma) | 24 h and 15 min prior to IR | 88 | nih.gov |
Recovery of Hematopoietic System Function
Ionizing radiation can cause significant damage to the hematopoietic system, leading to a depletion of blood cells and impaired immune function. plos.orgtandfonline.commdpi.com Assessing the recovery of hematopoietic system function is a critical endpoint in radioprotection and radiomitigation studies. This is often evaluated by examining bone marrow cellularity, the number of hematopoietic progenitor cells, and peripheral blood cell counts in irradiated animals. medchemexpress.comtargetmol.complos.orgonconova.commdpi.comfrontiersin.org
Recilisib has been shown to protect hematopoietic tissues from radiation injury and enhance the rate of hematopoietic recovery in mice when given either before or after exposure. wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.orgonconova.com Studies have indicated that Recilisib can significantly increase the rate of recovery and differentiation of primitive bone marrow myeloid progenitor cells in mice. medchemexpress.comtargetmol.com Even in combination with radiation, Recilisib-treated mice consistently retained the capability to form differentiated colonies, suggesting a preserved progenitor cell population that is not completely depleted by radiation exposure. medchemexpress.comtargetmol.com
Improvements in hematopoietic recovery in mice treated with radiomitigating agents are often evidenced by increased bone marrow cellularity and higher peripheral blood cell counts, including neutrophils. plos.orgmdpi.comfrontiersin.org For example, in studies with RRx-001, increased bone marrow cellularity was observed, and the level of neutrophils was significantly higher in treated mice compared to controls at various time points post-irradiation. frontiersin.org Similarly, studies with StemRegenin 1 showed enhanced recovery of peripheral blood cell counts, including WBC, neutrophil, and monocyte counts, and increased density and cell proliferation of bone marrow components in irradiated mice. mdpi.com These findings align with the reported effects of Recilisib on hematopoietic recovery. wikipedia.orgnewdrugapprovals.orgmedchemexpress.comtargetmol.comnewdrugapprovals.orgonconova.com
Data illustrating the effect of Recilisib on the recovery of bone marrow myeloid progenitor cells in mice is summarized below. medchemexpress.comtargetmol.com
| Mouse Model | Endpoint | Observed Effect (Recilisib Treatment) | Citation |
| Murine | Rate of recovery and differentiation of primitive bone marrow myeloid progenitor cells | Significantly increased | medchemexpress.comtargetmol.com |
| Murine | Capability to form differentiated colonies | Consistently retained after IR | medchemexpress.comtargetmol.com |
| Murine | Progenitor cell population | Never completely depleted by IR | medchemexpress.comtargetmol.com |
Protection and Recovery of Gastrointestinal Crypt Cells
Preclinical studies in animal models have indicated that Recilisib protects gastrointestinal tissues from radiation injury wikipedia.orgnewdrugapprovals.org. Specifically, in irradiated mice, Recilisib has been shown to enhance the rate of recovery of crypt cells lining the gut sec.gov. Research suggests that Recilisib prevents radiation-induced apoptosis through the activation of the PI3-Kinase/AKT pathways researchgate.net. Growth factors, which also activate the PI3K/AKT pathway, have been shown to protect intestinal stem cells from radiation-induced apoptosis and lead to increased crypt regeneration in mice nih.gov.
Impact on Primitive Bone Marrow Myeloid Progenitor Cell Recovery and Differentiation
Recilisib has demonstrated a significant impact on the recovery and differentiation of primitive bone marrow myeloid progenitor cells in mice. Studies have shown that Recilisib administration significantly increases the rate of recovery and differentiation of these cells medchemexpress.comtargetmol.comarctomsci.commedchemexpress.com. While radiation in combination with Recilisib reduces colony-forming unit (CFU) numbers in mice, the mice treated with Recilisib consistently maintain the capability to form differentiated colonies medchemexpress.comtargetmol.comarctomsci.commedchemexpress.com. Recilisib-treated mice possess a progenitor cell population that is not completely depleted by radiation exposure medchemexpress.comtargetmol.comarctomsci.commedchemexpress.com. In vitro and in vivo studies using mouse and human bone marrow cells have further demonstrated that Recilisib effectively protects these cells from radiation-induced damage mdpi.comnih.gov. Mechanistic studies suggest this protective effect is conferred through the upregulation of PI3-Kinase/AKT pathways in irradiated cells mdpi.comnih.gov.
Nonhuman Primate Models in Radiation Countermeasure Research
Nonhuman primate (NHP) models are considered a gold standard for drug development and FDA approval under the Animal Rule, particularly for medical countermeasures where human efficacy studies are not feasible or ethical nih.govtandfonline.com. Recilisib (as Ex-Rad) has been investigated in NHP models to evaluate its potential as a radiation countermeasure researchgate.netoup.comresearchgate.net. These studies aim to demonstrate safety and efficacy and identify predictive biomarkers in animals sec.gov.
Analysis of Metabolomic Profiles in Serum Post-Irradiation
Metabolomic profiling in serum samples of NHPs treated with Recilisib (Ex-Rad) after irradiation has been investigated to characterize the global profile effect of the medical countermeasure and the administrative protocol researchgate.netoup.com. Studies using NHPs exposed to gamma-radiation (7.2 Gy, LD70/60) and treated with Recilisib have shown that alterations in biochemical pathways related to inflammation and oxidative stress post-irradiation were alleviated in the treated animals researchgate.netoup.com. Metabolomic studies are considered highly informative for assessing radiation exposure levels and identifying potential biomarkers of radiation injury and medical countermeasure efficacy oup.com.
Organ-Specific Radioprotection Assessments in Animal Models
In animal models, Recilisib has demonstrated the ability to protect specific organs and tissues from radiation injury. Studies have indicated protection of both hematopoietic and gastrointestinal tissues when administered either before or after radiation exposure wikipedia.orgnewdrugapprovals.org. The protective effects on gastrointestinal crypt cells and bone marrow myeloid progenitor cells, as discussed in sections 3.2.1.3 and 3.2.1.4, highlight its organ-specific radioprotective properties in these critical systems sec.gov.
Comparative Efficacy Studies in Animal Models (Recilisib vs. Derivatives/Other Agents)
While the provided search results primarily focus on Recilisib itself, some context is available regarding other radiation countermeasures studied in animal models. Other agents investigated as potential radiation countermeasures in NHPs and mice include Entolimod (CBLB502), Genistein (BIO 300), 5-androsteinediol, GM-CSF, G-CSF (Neupogen/filgrastim, Neulasta/pegfilgrastim), and gamma-tocotrienol (B1674612) (GT3) wikipedia.orgmdpi.comtandfonline.comnih.govallenpress.com. These agents often have different mechanisms of action, such as free radical scavenging, immune modulation, or DNA repair pathway enhancement wikipedia.orgmdpi.comtandfonline.comnih.govnih.gov. For example, Amifostine is thought to act via scavenging free radicals nih.gov, while Recilisib is suggested to work through DNA repair pathways and intracellular signaling wikipedia.orgncats.io. Comparative studies are crucial for evaluating the relative effectiveness and potential applications of different radiation countermeasures nih.gov.
Recilisib, also known by its development code ON 01210 or as recilisib sodium (Ex-Rad), is an experimental chemical compound primarily studied as a radioprotectant wikipedia.orgncats.io. Chemically, it is the sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone wikipedia.org. While its initial and primary research focus has been on protecting cells from ionizing radiation, investigations have also explored its effects in non-radiation-induced pathologies, particularly in neurological contexts wikipedia.orgnih.gov.
Investigation of Recilisib in Non-Radiation-Induced Pathologies Beyond its established role as a radioprotectant, preclinical research has delved into the effects of Recilisib in pathologies not directly caused by radiation exposure. Notably, studies have explored its involvement in neurological disorders, examining its influence on key signaling pathways and cellular structures within the central nervous systemnih.govnih.gov.
Modulation of PI3K/Akt Pathway in Neurological Models (e.g., Anti-NMDAR Encephalitis) Research indicates that Recilisib acts as an activator or agonist of the PI3K/Akt signaling pathwaynih.govmedchemexpress.comresearchgate.net. This pathway is crucial in various cellular processes, including cell survival, growth, and proliferation, and is implicated in numerous neurological conditionsfrontiersin.org.
In the context of neurological models, specifically in a mouse model of anti-NMDAR encephalitis, Recilisib's role as a PI3K agonist has been investigated nih.govnih.gov. Anti-NMDAR encephalitis is a type of autoimmune encephalitis characterized by antibodies targeting the N-methyl-D-aspartate receptors (NMDAR) in the brain, leading to neurological deficits wikipedia.orgclinmedjournals.org. The disruption of the blood-brain barrier (BBB) and neuronal damage are hypothesized to contribute to the progression of this disease nih.govnih.gov.
Studies in anti-NMDAR encephalitis mice have explored the effect of modulating the PI3K/Akt pathway using both inhibitors and agonists nih.govnih.gov. While inhibition of the PI3K/Akt pathway showed improvements in neurobehavioral function, decreased BBB permeability, and reduced neuronal damage, administration of Recilisib, acting as a PI3K agonist, demonstrated a tendency to exacerbate BBB breakdown and neurological deficits in this model nih.govnih.govscilit.com.
In another neurological context, a study investigating Parkinson's disease (PD) cell models found that Recilisib, as a PI3K agonist, activated the PI3K/Akt/mTOR pathway, promoted autophagy, and alleviated neuronal cell damage nih.gov. This suggests a potentially different or context-dependent role for PI3K/Akt pathway modulation by Recilisib in different neurological disease models nih.govnih.gov.
Data on PI3K/Akt pathway modulation by Recilisib in neurological models:
| Model | Compound | Role on PI3K/Akt | Observed Effect | Source |
| Anti-NMDAR Encephalitis | Recilisib | Agonist | Tendency to exacerbate BBB breakdown and neurological deficits | nih.govnih.gov |
| Parkinson's Disease (cell) | Recilisib | Agonist | Activated PI3K/Akt/mTOR, promoted autophagy, alleviated neuronal damage | nih.gov |
Effects on Blood-Brain Barrier Integrity and Neuronal Damage in Specific Disease Contexts The integrity of the blood-brain barrier (BBB) is critical for maintaining central nervous system homeostasis, and its disruption is implicated in the pathogenesis of various neurological disorders, including anti-NMDAR encephalitisnih.govnih.govfrontiersin.org. Neuronal damage is also a key feature in such conditionsnih.govscilit.com.
In the anti-NMDAR encephalitis mouse model, the effect of Recilisib on BBB integrity and neuronal damage has been specifically investigated nih.govnih.govscilit.com. The study found that anti-NMDAR encephalitis mice exhibited increased BBB permeability, characterized by open endothelial tight junctions and decreased expression of tight junction proteins like ZO-1 and Claudin-5 nih.govnih.gov. Administration of Recilisib, as a PI3K agonist, appeared to worsen the damage to BBB integrity in these mice nih.govnih.gov. Ultrastructural analysis of brain microvascular endothelial cells in Recilisib-treated mice showed more obvious damage to tight junctions compared to the model group nih.gov.
Regarding neuronal damage in the anti-NMDAR encephalitis model, mice in the model group showed neuron death in the hippocampus and decreased expression of neuron-specific proteins like NeuN and MAP-2 nih.gov. While PI3K inhibition reversed the decline of NMDAR NR1 and reduced the loss of NeuN and MAP2, the effect of Recilisib on these specific markers of neuronal damage in this model was not explicitly detailed as protective; rather, it was associated with exacerbated neurological deficits nih.govnih.govscilit.com.
In contrast, in the Parkinson's disease cell model, Recilisib was reported to alleviate neuronal cell damage nih.gov. This highlights that the effects of Recilisib on BBB integrity and neuronal damage may vary depending on the specific disease context and the underlying pathological mechanisms nih.govnih.gov.
Data on the effects of Recilisib on BBB integrity and neuronal damage:
| Model | Compound | Effect on BBB Integrity | Effect on Neuronal Damage | Source |
| Anti-NMDAR Encephalitis | Recilisib | Tendency to exacerbate BBB breakdown | Associated with exacerbated neurological deficits | nih.govnih.gov |
| Parkinson's Disease (cell) | Recilisib | Not explicitly studied in this context | Alleviated neuronal cell damage | nih.gov |
Structure Activity Relationship Sar and Rational Design of Recilisib Derivatives
Fundamental Principles of Recilisib's Structure-Activity Relationship
The radioprotective activity of Recilisib is intrinsically linked to specific features of its molecular structure.
Correlation Between Molecular Structure and Biological Activity
Recilisib is characterized as a chlorobenzylsulfone derivative and a vinyl sulfone-based compound newdrugapprovals.orgresearchgate.netnih.gov. The vinyl sulfone motif is recognized as a key structural unit in many biologically active molecules, including radioprotective agents nih.gov. Studies on the SAR of vinyl sulfone-based compounds have been conducted to understand how modifications to this core structure influence biological activity nih.gov.
Key Structural Motifs for Radioprotective Properties
Recilisib's core structure, a chloro styryl benzyl (B1604629) sulfone, is shared with Rigosertib, although they differ in their primary application (Recilisib as a radioprotector, Rigosertib as an antitumor agent) nih.govresearchgate.net. The trans-form of Recilisib Sodium has been noted to possess better biological activity nih.gov. The sulfinyl and sulfonyl groups have been suggested as essential groups associated with biological activity in related derivatives nih.gov. The sulfonyl group, in particular, appears to enhance the activity of derivatives nih.gov.
Design and Synthesis of Novel Derivatives and Analogs
Rational design strategies, including pharmacophore hybridization and modification of core scaffolds, have been employed to synthesize novel Recilisib derivatives with the aim of improving radioprotective efficacy.
Pharmacophore Hybridization Strategies (e.g., with Kojic Acid)
Pharmacophore hybridization is a strategy used to combine key structural motifs from different compounds to create novel molecules with potentially improved properties researchgate.netnih.govnih.gov. Novel hybrid (E)-kojyl-styryl-sulfones have been designed and synthesized by combining key structural motifs of the natural antioxidant kojic acid and Recilisib (Ex-RAD) researchgate.netnih.gov. Kojic acid is a natural product containing a 3-hydroxy-4-pyranone scaffold and is known for its antioxidant properties researchgate.netnih.govwikipedia.orgresearchgate.net. These hybrid molecules were synthesized and characterized with (E)-geometry researchgate.netnih.gov.
Modification of Core Chemical Scaffolds (e.g., Benzyl Naphthyl Sulfoxides/Sulfones)
Modification of the core chemical scaffold of Recilisib has been explored to develop new radioprotective agents. A series of novel benzyl naphthyl sulfoxides and sulfones have been designed and synthesized, derived from Recilisib Sodium nih.govnih.gov. This design strategy involved cyclizing the styryl segment of Recilisib to a naphthyl group to maintain the trans configuration, which is associated with better biological activity nih.gov. These derivatives are structurally related to both Recilisib and Rigosertib nih.govresearchgate.net.
Evaluation of Derivatives for Enhanced Radioprotective Efficacy
Synthesized derivatives undergo biological evaluation to assess their radioprotective potential and compare their efficacy to the parent compound, Recilisib.
In vitro radioprotective activity of novel (E)-kojyl-styryl-sulfone hybrids, along with their O-benzylated and O-methoxylated derivatives, has been evaluated on human foreskin fibroblast 1 (HFF-1) cells irradiated with a 10-Gy dose of X-rays researchgate.netnih.gov. Several hybrids, including 10b, 10d, 10f, 10g, and 10n, demonstrated higher radioprotection effects at a concentration of 10 µM compared to the parent compounds researchgate.netnih.gov. Notably, the 3,4,5-trimethoxystyryl analog 10n was identified as the most effective compound researchgate.netnih.gov. The O-benzylated 3,4,5-trimethoxystyryl analog (9n) also exhibited excellent radioprotective effects researchgate.netnih.gov. Evaluation of these hybrids indicated their ability to significantly downregulate IR-induced oxidative stress in HFF-1 cells researchgate.netnih.gov.
Studies on the benzyl naphthyl sulfoxide/sulfone derivatives derived from Ex-RAD have also been conducted to evaluate their radioprotective effects nih.gov. Some of these compounds showed considerable protection of human umbilical vein endothelial cells (HUVECs) against 60Co γ-irradiation and were not cytotoxic nih.gov. One derivative, compound 8n, demonstrated a significant protective effect on cell survival and radiation-induced DNA damage and remarkably enhanced the 30-day survival rate of mice exposed to irradiation compared to Ex-RAD nih.gov.
The SAR study of benzyl naphthyl sulfoxide/sulfone derivatives also provided insights into the impact of the oxidation state of the sulfur atom on activity. This study, although primarily focused on antitumor activity for these specific derivatives, revealed that sulfones generally exhibited better activity compared to sulfoxides and sulfides nih.gov. While this specific study focused on antitumor effects, it highlights the importance of the sulfone moiety in the biological activity of this class of compounds nih.gov.
Here is a table summarizing some of the research findings on the radioprotective efficacy of Recilisib derivatives:
| Compound Type | Example Derivative | Cell Line/Model | Radiation Dose | Key Finding | Source |
| Kojyl-styryl-sulfone hybrid | 10n | HFF-1 cells | 10 Gy X-rays | Most effective radioprotection at 10 µM, more effective than parent compounds. | researchgate.netnih.gov |
| O-benzylated kojyl-styryl-sulfone | 9n | HFF-1 cells | 10 Gy X-rays | Excellent radioprotective effect. | researchgate.netnih.gov |
| Benzyl naphthyl sulfone derivative | 8n | HUVECs, Mice | 60Co γ-irradiation, Lethal TBI | Significant protection of cell survival and DNA damage; enhanced mouse survival. | nih.gov |
Further detailed research is ongoing to fully understand the molecular mechanisms underlying the radioprotective activity of these derivatives and their potential for development nih.gov.
Recilisib, also known by its development code ON 01210.Na or the trade name Ex-Rad, is an experimental drug being investigated as a radiation protection agent. wikipedia.orgnewdrugapprovals.org Chemically, it is the sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone. wikipedia.orgnewdrugapprovals.org Recilisib is a synthetic molecule that has demonstrated potent radioprotective properties in both in vitro and in vivo studies. nih.govresearchgate.net Unlike agents that scavenge free radicals or arrest the cell cycle, Recilisib is proposed to act via a novel mechanism involving intracellular signaling, damage sensing, and DNA repair pathways. wikipedia.orgnewdrugapprovals.org Specifically, it has been shown to activate the PI3K/Akt signaling pathway, which is involved in preventing apoptosis in irradiated normal cells. nih.govresearchgate.netmdpi.commedchemexpress.com
The core structure of Recilisib is a chlorobenzyl sulfone derivative. wikipedia.orgnewdrugapprovals.org Studies on the structure-activity relationship of Recilisib and its derivatives have aimed to understand how modifications to the chemical structure impact its biological activity, particularly its radioprotective and radiomitigative properties. nih.govresearchgate.net
Rational design strategies for Recilisib derivatives have involved exploring variations around the central styryl benzyl sulfone core. For instance, the trans-form of Recilisib sodium has been noted to exhibit better biological activity. nih.gov This observation has guided the design of novel derivatives, including benzyl naphthyl sulfoxide/sulfone compounds, where the styryl segment is cyclized to a naphthyl group to maintain the desired configuration. nih.gov
Analysis of related compounds, such as Rigosertib, which shares a similar core structure but functions as an antineoplastic agent, has provided insights into structural features that differentiate radioprotective activity from cytotoxicity. nih.gov The introduction of an amino group at the meta-position of the benzene (B151609) ring in Rigosertib, compared to Recilisib, appears to shift the activity from a radioprotectant to a potent antineoplastic agent. nih.gov This suggests that specific substituents and their positions on the core structure are critical determinants of the biological outcome.
Furthermore, pharmacophore hybridization strategies have been applied, combining the structural motifs of Recilisib with other known antioxidants, such as kojic acid, to create novel hybrid compounds. researchgate.net These hybrids, like the (E)-kojyl-styryl-sulfones, have been synthesized and evaluated for their radioprotective potential. researchgate.net
Comparative Analysis of Biological Activity (In Vitro and In Vivo)
Recilisib and its derivatives have been evaluated for their biological activity in various in vitro and in vivo models, primarily focusing on their radioprotective and radiomitigative effects.
In vitro studies have demonstrated that Recilisib can protect cells exposed to radiation against DNA damage. wikipedia.orgresearchgate.net It has been shown to provide dose-dependent protection to human bone marrow cells against radiation-induced damage. mdpi.commedchemexpress.com Mechanistically, in vitro studies indicate that Recilisib activates the phosphorylation of AKT and GSK3α/β in human foreskin fibroblast (HFL) cells and increases PI3K activity in HFL-1 cells and murine bone marrow cells following radiation exposure. mdpi.commedchemexpress.com This activation of the PI3K/Akt pathway is thought to be central to its protective effect by attenuating the DNA damage response and reducing levels of pro-apoptotic proteins like p53, p21, Bax, c-Abl, and p73, thereby interfering with radiation-induced apoptosis. researchgate.netmdpi.commedchemexpress.com
Studies on Recilisib derivatives, such as the benzyl naphthyl sulfoxide/sulfone series, have shown that some of these compounds exhibit better in vitro biological activity compared to Recilisib Sodium. nih.gov For example, certain (E)-kojyl-styryl-sulfone hybrids, particularly the 3,4,5-trimethoxystyryl analog (10n) and its O-benzylated counterpart (9n), have demonstrated higher radioprotection effects in human foreskin fibroblast (HFF-1) cells irradiated with X-rays than the parent compounds. researchgate.net
In vivo studies in mice have shown the efficacy of Recilisib in increasing the survival rate of animals exposed to typically lethal whole-body irradiation. wikipedia.orgnewdrugapprovals.org These studies have evaluated both oral and parenteral administration for pre- and post-exposure radiomitigation. wikipedia.orgnewdrugapprovals.org Recilisib administration after irradiation has been shown to enhance the recovery of hematopoietic cells by attenuating the DNA damage response. mdpi.com In mice, Recilisib has been observed to significantly increase the rate of recovery and differentiation of primitive bone marrow myeloid progenitor cells. medchemexpress.com While Recilisib in combination with radiation may reduce CFU numbers, treated mice consistently retain the capability to form differentiated colonies, indicating a preserved progenitor cell population. medchemexpress.com Certain benzyl naphthyl sulfoxide/sulfone derivatives have also shown more potent radioprotective properties than Recilisib Sodium in vivo. nih.gov
The following table summarizes some comparative in vitro radioprotective effects of Recilisib and selected derivatives:
| Compound | Cell Line | Radiation Dose | Concentration | Radioprotection Effect (Relative to Control/Parent) |
| Recilisib | HFF-1 | 10 Gy X-rays | 10 µM | Baseline |
| (E)-kojyl-styryl-sulfone 10b | HFF-1 | 10 Gy X-rays | 10 µM | Higher than parent researchgate.net |
| (E)-kojyl-styryl-sulfone 10d | HFF-1 | 10 Gy X-rays | 10 µM | Higher than parent researchgate.net |
| (E)-kojyl-styryl-sulfone 10f | HFF-1 | 10 Gy X-rays | 10 µM | Higher than parent researchgate.net |
| (E)-kojyl-styryl-sulfone 10g | HFF-1 | 10 Gy X-rays | 10 µM | Higher than parent researchgate.net |
| (E)-kojyl-styryl-sulfone 10n | HFF-1 | 10 Gy X-rays | 10 µM | Most effective among tested hybrids researchgate.net |
| O-benzylated (E)-kojyl-styryl-sulfone 9n | HFF-1 | 10 Gy X-rays | 10 µM | Excellent effect researchgate.net |
| Benzyl naphthyl sulfone derivatives (select) | Various | Not specified | Not specified | Better than Recilisib Sodium (in vitro/in vivo) nih.gov |
Optimization of Radioprotective and Radiomitigative Potency
Optimization of Recilisib's radioprotective and radiomitigative potency involves medicinal chemistry efforts focused on structural modifications and the evaluation of administration parameters. The rational design approaches discussed earlier, such as the synthesis of hybrid molecules and cyclized derivatives, are key strategies in identifying compounds with improved efficacy. nih.govresearchgate.net
Preclinical studies in animal models are crucial for evaluating and optimizing the in vivo potency. Studies in mice have assessed different administration routes (oral and parenteral) and timing relative to radiation exposure (pre- and post-exposure) to determine optimal conditions for radioprotection and radiomitigation. wikipedia.orgnewdrugapprovals.org The goal is to maximize the protective or mitigative effect while minimizing any potential off-target effects.
The mechanism of action, particularly the activation of the PI3K/Akt pathway, provides a target for optimization. nih.govresearchgate.netmdpi.commedchemexpress.com Derivatives could be designed to enhance or prolong this activation, potentially leading to increased cellular survival and tissue recovery after radiation exposure. Research findings indicating that certain derivatives show enhanced activity in vitro and in vivo compared to the parent compound highlight the success of these optimization efforts. nih.govresearchgate.net
Polymorphism Research of Recilisib and its Implications for Activity
Polymorphism refers to the ability of a solid material to exist in more than one crystalline structure. Different polymorphs of a drug can have varying physical properties, including solubility, dissolution rate, and stability, which can impact its bioavailability and ultimately its biological activity.
Research into the polymorphism of Recilisib Sodium (ON 01210.Na) has indicated that the compound appears to form at least one polymorph. newdrugapprovals.org Differences in the X-ray diffraction pattern have been observed between precipitated Recilisib Sodium and the originally synthesized compound, suggesting the existence of different crystalline forms. newdrugapprovals.org
While the direct implications of Recilisib polymorphism on its radioprotective or radiomitigative activity are not extensively detailed in the provided search results, the existence of different polymorphs is a critical consideration in drug development. Variations in solid-state properties due to polymorphism can affect the consistency of drug formulations, their storage stability, and their absorption in vivo. Therefore, understanding and controlling the polymorphic form of Recilisib Sodium is essential to ensure consistent biological activity and therapeutic outcomes. Further research would be needed to fully elucidate how different polymorphic forms of Recilisib might influence its solubility, dissolution, pharmacokinetic profile, and ultimately its efficacy as a radiation countermeasure.
Computational Modeling and Theoretical Approaches in Recilisib Research
In Silico Drug Discovery and Lead Optimization
In silico drug discovery and lead optimization employ computational techniques to identify, design, and refine potential drug candidates. These methods leverage the power of computing to analyze large datasets, predict molecular behavior, and optimize compounds before extensive experimental work.
Computational Tools for Evaluating Molecular Properties and Optimizing Compounds
Computational tools are fundamental in assessing the various properties of a chemical compound like Recilisib. These tools can calculate a wide range of molecular descriptors that characterize the compound's physical, chemical, and structural attributes wikipedia.orgnih.gov. For Recilisib, basic computed properties such as molecular weight (336.8 g/mol for Recilisib and 358.8 g/mol for Recilisib Sodium), molecular formula (C₁₆H₁₃ClO₄S for Recilisib and C₁₆H₁₂ClNaO₄S for Recilisib Sodium), XLogP3, and topological polar surface area are available through databases like PubChem nih.govnih.govnih.gov. These descriptors are crucial for understanding a compound's potential behavior in biological systems, including its solubility, permeability, and potential interactions.
Interactive Table 1: Computed Properties of Recilisib and Recilisib Sodium
| Property | Recilisib Value | Recilisib Sodium Value | Source |
| Molecular Weight | 336.8 g/mol | 358.8 g/mol | PubChem |
| Molecular Formula | C₁₆H₁₃ClO₄S | C₁₆H₁₂ClNaO₄S | PubChem |
| XLogP3 | 3.2 | Not specified | PubChem |
| Topological Polar Surface Area | 82.7 Ų | 82.7 Ų | PubChem |
Beyond basic descriptors, more advanced computational tools, including those based on quantum chemistry, can predict properties such as ionization potential and fluorescence researchgate.net. These tools contribute to a comprehensive understanding of Recilisib's molecular characteristics, which is vital for its development and potential optimization. The application of computational chemistry and data science capabilities, including AI/ML-driven data analysis, is increasingly used to predict molecular properties and optimize drug development processes wikipedia.org.
Predictive Modeling of Recilisib's Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to establish mathematical relationships between the structural properties of compounds and their biological activities mdpi.comwikipedia.orgnih.govneovarsity.orgnih.gov. This allows for the prediction of the biological activity of new or untested compounds based on their molecular structures wikipedia.org. While the search results highlight the importance and application of QSAR modeling in drug discovery and toxicology mdpi.comwikipedia.orgnih.govneovarsity.orgnih.gov, specific published QSAR models directly predicting Recilisib's activity were not prominently found. However, the principle of QSAR is highly relevant to Recilisib research, as understanding the relationship between its chemical structure (a chlorobenzylsulfone derivative) nih.govnato.int and its observed radioprotective effects and activation of pathways like PI3K/AKT medchemexpress.comresearchgate.nettargetmol.comresearchgate.netselleckchem.commedchemexpress.combiorbyt.comnih.govtandfonline.comnih.govresearchgate.net is key to rational design and optimization of related compounds. Predictive models can be built using various machine learning algorithms trained on datasets of known compounds and their activities wikipedia.orgnih.govnih.gov.
Molecular Docking and Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Recilisib) to another (the receptor, e.g., a protein target) when bound to form a stable complex figshare.com. This method is crucial for understanding how a drug candidate might interact with its biological targets and can help predict binding affinity and identify potential off-target interactions figshare.com.
While direct, detailed molecular docking studies specifically focused on Recilisib's binding to PI3K or AKT were not extensively found in the immediate search results, one study mentioned molecular docking being performed to determine the possible binding modes of compounds, including Recilisib sodium, inside the binding site of EGFR researchgate.net. Another study, which designed a novel quinoxaline (B1680401) derivative (Z9) using Ex-RAD (Recilisib) as a lead for anti-radiation effects, reported molecular docking and molecular dynamics simulations showing Z9's stability and affinity for the TLR2 protein conjugate glpbio.com. This indicates that molecular docking and dynamics simulations are relevant computational approaches in research related to Recilisib and compounds derived from its structure.
Molecular dynamics simulations, which simulate the physical movements of atoms and molecules over time, can provide further insights into the stability of the ligand-receptor complex and the dynamic nature of the interaction researchgate.netfigshare.com. These simulations can refine the findings from molecular docking and offer a more realistic picture of the binding event figshare.com.
Quantitative and Computational Modeling of Biological Systems
Quantitative and computational modeling of biological systems aims to understand complex biological processes through mathematical and computational frameworks medchemexpress.comfigshare.comnih.govnasa.govmetu.edu.trnasa.gov. This involves developing models that can simulate the behavior of biological networks, cellular processes, and even organ-level responses.
Network-Level Understanding of Signaling Pathway Rewiring
Biological systems involve intricate networks of interacting molecules and pathways nasa.govtandfonline.com. Cellular responses, including those to radiation or therapeutic agents like Recilisib, often involve the rewiring of these signaling networks frontiersin.org. Recilisib's known activation of the PI3K/AKT pathway medchemexpress.comresearchgate.nettargetmol.comresearchgate.netselleckchem.commedchemexpress.combiorbyt.comnih.govtandfonline.comnih.govresearchgate.netfrontiersin.orgpatsnap.com suggests its involvement in modulating cellular signaling.
Computational approaches, such as those used in systems biology, can help in developing a network-level understanding of how Recilisib influences these pathways nasa.govtandfonline.com. Techniques like Boolean networks, Petri nets, and probabilistic graphical models can simulate the dynamic changes in regulatory networks and signaling pathways in response to external stimuli or drug treatment nasa.govtandfonline.com. While the search results discuss the application of these methods to understand signaling pathway changes in general biological contexts, and Recilisib's effect on PI3K/AKT is noted, specific detailed computational modeling focused on the network-level rewiring induced by Recilisib was not explicitly found. However, the established link between Recilisib and key signaling nodes like PI3K and AKT provides a basis for such future computational investigations to fully elucidate the network-wide consequences of Recilisib treatment.
Kinetics Models of Hematopoietic Stem Cells and Radiation Response
Ionizing radiation can severely damage the hematopoietic system, affecting stem cells and various blood cell lineages nato.intnasa.govresearchgate.net. Recilisib has demonstrated radioprotective effects on hematopoietic cells, promoting their recovery after radiation exposure nato.inttargetmol.comresearchgate.netmedchemexpress.comnih.govglpbio.commetu.edu.tr.
Quantitative and kinetic models of hematopoietic stem cells and blood cell dynamics have been developed to describe the effects of radiation and predict recovery times nato.intnasa.govresearchgate.net. These models often involve systems of differential equations that simulate cell proliferation, differentiation, and death based on various parameters nato.int. They can help predict circulating blood cell levels and assess the severity and duration of radiation-induced hematopoietic injury nato.int.
Rational Identification and Prioritization of Drug Combination Strategies
The rational identification and prioritization of drug combination strategies involving Recilisib can be significantly aided by computational and theoretical approaches. Given that Recilisib is being developed as a radiation protection agent, computational modeling could be applied to predict how combining Recilisib with other agents might enhance its radioprotective effects or mitigate potential side effects of radiation exposure or other co-administered therapies.
While specific detailed research findings on computational modeling for Recilisib drug combinations were not extensively found in the search results, the broader application of these methods in drug synergy prediction provides a strong theoretical basis for their use with Recilisib biotechniques.comnih.govdrugtargetreview.comelifesciences.orgbiorxiv.org. Computational tools can analyze various types of data, including gene expression profiles, pathway information, and drug structures, to predict synergistic or antagonistic interactions between compounds biotechniques.comnih.govdrugtargetreview.comelifesciences.org.
For instance, pathway-based computational models can evaluate the potential inhibitory or activating effects of compounds within biological networks, which is crucial for understanding how drug combinations might modulate complex cellular responses, such as those involved in radiation damage and repair d-nb.infoelifesciences.org. By modeling the interactions of Recilisib with key proteins or pathways involved in its proposed mechanism of action (intracellular signaling, damage sensing, and DNA repair), researchers could computationally screen for other compounds that might synergize with these effects wikipedia.orgd-nb.info.
Computational approaches can also prioritize combinations by predicting synergy scores or assessing the likelihood of beneficial interactions based on learned patterns from existing drug combination data biorxiv.orgbiorxiv.org. This can drastically reduce the number of combinations that need to be tested experimentally, saving time and resources biotechniques.com.
One example of a computational approach involves analyzing gene expression changes induced by individual drugs and predicting the effect of combinations based on reversing disease-related gene signatures biotechniques.comdrugtargetreview.com. Such methods could be applied to cellular models exposed to radiation and treated with Recilisib, to identify other compounds that, in combination with Recilisib, best restore gene expression patterns to a healthy state.
While direct data tables from computational studies specifically on Recilisib combinations were not retrieved, the principles of these computational methods are universally applicable in rationalizing drug combination strategies. The process typically involves:
Data Integration: Gathering diverse data, including molecular targets of Recilisib, pathways it affects, and potentially data from cellular or animal models exposed to radiation and Recilisib plos.orgelifesciences.org.
Model Development: Building computational models (e.g., network models, machine learning models) that can process this data to predict combination effects d-nb.infobiotechniques.comnih.govdrugtargetreview.combiorxiv.org.
Combination Screening: Using the model to screen a large library of potential partner compounds in combination with Recilisib biotechniques.comnih.gov.
Prioritization: Ranking the predicted combinations based on metrics such as predicted synergy scores, impact on relevant pathways, or reversal of disease signatures drugtargetreview.combiorxiv.org.
Experimental Validation: Selecting the top-ranked combinations for in vitro and in vivo testing to validate the computational predictions.
The application of computational modeling to Recilisib research, particularly for identifying optimal drug combinations, aligns with modern trends in drug discovery aimed at developing more effective and less toxic therapies d-nb.infodrugtargetreview.combiorxiv.org.
Interactive Data Table Example (Illustrative, based on general principles of computational synergy prediction):
| Combination Partner (Illustrative) | Predicted Synergy Score (Illustrative) | Rationale (Illustrative) |
| Compound A | 0.75 | Predicted to enhance DNA repair pathway activation. |
| Compound B | 0.20 | Predicted to have additive effect on cell signaling. |
| Compound C | -0.30 | Predicted to potentially interfere with Recilisib's action. |
Computational models can also help in understanding the underlying mechanisms of synergy or antagonism for predicted combinations, providing insights that can guide further experimental design nih.govbiorxiv.org. The use of these approaches can accelerate the identification of promising Recilisib-based combination therapies for radiation protection or other potential applications.
Translational Research Insights and Future Academic Directions for Recilisib
Identification of Predictive Biomarkers in Preclinical Models
Identifying predictive biomarkers is crucial in the development of radiation countermeasures, particularly under the FDA's Animal Rule, which allows for drug approval based on animal efficacy data when human trials are not feasible tandfonline.comtandfonline.comresearchgate.net. Biomarkers can help predict the efficacy of medical countermeasures in humans and assist in dose conversion from animal models tandfonline.comtandfonline.comresearchgate.net.
For Recilisib (Ex-RAD), pAKT has been suggested as a potential biomarker in its development as a radiation countermeasure tandfonline.com. Studies investigating metabolomic profiles in the serum of irradiated nonhuman primates treated with Ex-RAD have also been conducted to characterize the global profile effect of the medical countermeasure and the administrative protocol researchgate.netoup.com. These studies found that alterations in biochemical pathways related to inflammation and oxidative stress after irradiation were alleviated in animals that received Ex-RAD treatments researchgate.netoup.com.
Preclinical animal models, such as mice and non-human primates (NHPs), are essential for identifying candidate biomarkers for acute radiation injury and evaluating the efficacy of medical countermeasures tandfonline.comresearchgate.netoup.com. Various "omics" approaches, including metabolomics, lipidomics, proteomics, transcriptomics, and microRNA analysis, are being used in these models to identify potential biomarkers researchgate.netoup.com.
Understanding the Dual Implications of PI3K/AKT Pathway Modulation
Recilisib is known to activate PI3K and AKT activities in cells medchemexpress.com. It is described as a specific agonist of the PI3K-Akt pathway researchgate.net. The PI3K/AKT pathway is a key signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and DNA repair amegroups.orgjcancer.org. This pathway is frequently activated in human solid tumors and is associated with radioresistance amegroups.orgjcancer.orgmednexus.orgfrontiersin.org.
Protection of Normal Tissues versus Potential for Cancer Radioresistance
The modulation of the PI3K/AKT pathway by Recilisib presents a dual implication in the context of radiation. On one hand, activation of this pathway in normal tissues is believed to contribute to radioprotection by enhancing cell survival and DNA repair mechanisms medchemexpress.cominformahealthcare.com. Recilisib has been shown to activate the phosphorylation of AKT and GSK3α/β in HFL cells and increase PI3K activity in HFL-1 cells and murine bone marrow cells in response to radiation exposure medchemexpress.com. It also appears to potentiate DNA repair tandfonline.cominformahealthcare.com. In cell and animal models, Ex-RAD has been shown to protect hematopoietic and gastrointestinal tissues from radiation injury newdrugapprovals.orgnewdrugapprovals.org.
On the other hand, the frequent activation of the PI3K/AKT pathway in cancer cells is linked to radioresistance amegroups.orgjcancer.orgmednexus.orgfrontiersin.org. Cancer cells can utilize this pathway to evade apoptosis, enhance DNA double-strand break repair, and promote proliferation after irradiation jcancer.orgfrontiersin.org. Therefore, a compound that activates the PI3K/AKT pathway could potentially contribute to radioresistance in existing or developing malignancies. This highlights a critical area of research to understand how Recilisib's modulation of this pathway can selectively protect normal tissues without promoting cancer radioresistance.
Challenges and Opportunities in Radioprotector Development
The development of effective radioprotectors faces several challenges. Historically, no medical countermeasure has been approved by the FDA specifically as a radioprotector for the general population tandfonline.comtandfonline.comallenpress.com. Radioprotectors are administered prior to radiation exposure to healthy individuals, which necessitates a high safety profile and requires additional scrutiny compared to radiomitigators, which are given after exposure tandfonline.com.
One significant challenge is the availability of suitable animal models that can predict human responses to radiation and the efficacy of countermeasures under the FDA's Animal Rule tandfonline.comallenpress.com. While rodent and NHP models are used, there is a need for multiple animal models for different sub-syndromes of acute radiation syndrome (ARS) tandfonline.comallenpress.com.
Despite these challenges, there are significant opportunities in radioprotector development. The increasing awareness of potential radiation exposure scenarios, both accidental and intentional, drives the need for effective countermeasures biospace.com. Recilisib, as a synthetic, low molecular weight compound, offers potential advantages in terms of manufacturing and stockpiling compared to biologic countermeasures newdrugapprovals.org. Its proposed novel mechanism of action, focusing on intracellular signaling and DNA repair, presents an opportunity to develop agents that are effective even after the initial free radical damage has occurred newdrugapprovals.orgnewdrugapprovals.org.
Data from preclinical studies with Recilisib have shown dose-dependent protection of human bone marrow cells and increased survival rates in mice exposed to lethal whole-body irradiation newdrugapprovals.orgmedchemexpress.com.
Here is a summary of some preclinical findings related to Recilisib's radioprotective effects:
| Model System | Radiation Dose | Key Finding | Source |
| Human bone marrow cells | Various IR doses | Dose-dependent protection observed. | medchemexpress.com |
| Murine bone marrow cells | Radiation exposure | Increased PI3K activity. | medchemexpress.com |
| HFL cells | Radiation exposure | Activates phosphorylation of AKT and GSK3α/β. | medchemexpress.com |
| C3H/HeN mice | 7.5 or 8 Gy gamma IR | Increased survival. | allenpress.com |
| Mice (oral and sc) | Lethal whole-body IR | Increased survival rate; protected hematopoietic and gastrointestinal tissues. | newdrugapprovals.orgnewdrugapprovals.org |
| Nonhuman primates (serum) | 7.2 Gy irradiation | Alleviated alterations in inflammation and oxidative stress pathways. | researchgate.netoup.com |
Exploration of Recilisib's Role in Specific Radiation Exposure Scenarios (e.g., Space Radiation)
The risk of radiation exposure is a significant concern in specific scenarios, such as long-duration space missions nasa.govnasa.gov. Astronauts are exposed to both acute doses from solar particle events (SPEs) and chronic exposure from galactic cosmic radiation (GCR) nasa.gov. These exposures can lead to acute radiation syndrome and also increase the risk of delayed effects, including cancer nasa.gov.
Medical countermeasures are being investigated for use in extraterrestrial environments to protect astronauts nasa.gov. Recilisib (ExRad) has been listed as a potential medical countermeasure that promotes radioresistance of hematopoietic and gastrointestinal tissues and limits long-term pathological risks of ionizing radiation exposures nasa.gov.
The unique nature of space radiation, which includes high-linear energy transfer (LET) particles like heavy ions, presents specific challenges for radioprotector development allenpress.comnasa.gov. Most research on radioprotectors has focused on low-LET radiation like gamma rays and X-rays allenpress.comnih.gov. Future research directions for Recilisib could involve evaluating its efficacy against the types of radiation encountered in space to determine its potential role in protecting astronauts.
Integration of Recilisib Research with Broader Radiobiology and Drug Discovery Fields
Research on Recilisib is closely integrated with broader fields of radiobiology and drug discovery. Understanding the fundamental mechanisms of radiation-induced cellular damage and the body's response is crucial for developing effective countermeasures nih.gov. Recilisib's mechanism of action, which involves modulating intracellular signaling and DNA repair, aligns with key areas of radiobiological research wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org.
In the field of drug discovery, Recilisib's development highlights both target-based and phenotype-based approaches researchgate.nettandfonline.com. Its identification as a PI3K/AKT pathway activator could be considered a phenotype-based discovery, while further research into the specific molecular targets within this pathway represents a target-based approach researchgate.nettandfonline.com. The challenges and opportunities encountered in developing Recilisib as a radioprotector inform the broader strategies for discovering and developing medical countermeasures against chemical, biological, radiological, and nuclear (CBRN) threats tandfonline.com.
Future academic directions could involve further exploring the specific interactions of Recilisib with DNA repair pathways and how these interactions can be selectively enhanced in normal cells. Research into potential combinations of Recilisib with other countermeasures or therapeutic agents could also be explored, as combination therapies are an active area of investigation in radiobiology allenpress.comnih.gov. Furthermore, integrating "omics" data with functional studies can provide a more comprehensive understanding of Recilisib's effects and aid in the identification of more precise predictive biomarkers researchgate.netoup.com.
Q & A
Basic: What is the primary mechanism of action of Recilisib in modulating cellular signaling pathways?
Recilisib acts as a modulator of the PI3K/AKT pathway, with context-dependent effects. In radioprotection, it activates PI3K and downstream AKT/GSK3α/β phosphorylation, enhancing cell survival under radiation . Conversely, in cancer models (e.g., esophageal cancer), it inhibits PI3K/AKT signaling by reducing p-PI3K and p-AKT levels, suppressing malignant behaviors like migration and invasion . Researchers must validate pathway activity in their specific experimental systems using techniques such as Western blotting for phosphorylated proteins and functional assays (e.g., cell viability, apoptosis).
Basic: Which experimental models are most appropriate for studying Recilisib’s effects?
- In vitro : Use human cell lines (e.g., HFL-1 fibroblasts, TE10 esophageal cancer cells) to assess dose-dependent effects on PI3K/AKT activation or inhibition .
- In vivo : Murine models (e.g., radiation exposure or cancer xenografts) are suitable for evaluating radioprotective or antitumor efficacy. Ensure proper controls (e.g., LY294002 as a PI3K inhibitor comparator) .
- Key considerations : Cell type (normal vs. cancerous), Recilisib concentration (e.g., 50–100 μM in vitro), and treatment duration must align with the research objective .
Advanced: How can researchers resolve contradictions in Recilisib’s reported dual role as both a PI3K activator and inhibitor?
Contradictions arise from context-dependent mechanisms:
- Concentration and cell type : Lower doses may activate PI3K in normal cells (radioprotection), while higher doses inhibit the pathway in cancer models .
- Pathway crosstalk : Assess interactions with other signaling nodes (e.g., MAPK) using phosphoproteomics or RNA sequencing .
- Experimental validation : Replicate findings across multiple models and include pathway-specific inhibitors (e.g., LY294002) as controls .
Advanced: What methodological strategies are critical for designing robust dose-response studies with Recilisib?
- Dose range : Test 0.1–100 μM to capture biphasic effects (activation vs. inhibition) .
- Time-course analysis : Monitor acute (1–6 hr) and chronic (24–72 hr) effects, as prolonged exposure may alter pathway dynamics .
- Endpoint selection : Combine functional assays (e.g., clonogenic survival, migration) with molecular readouts (e.g., p-AKT levels) .
- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests to account for variability .
Advanced: How should researchers address discrepancies in Recilisib’s impact on apoptosis regulators like Bax and Bcl-2?
In TE10 cells, Recilisib reduces Bax (pro-apoptotic) and increases Bcl-2 (anti-apoptotic) expression, but this is reversed by miR-15b overexpression . To reconcile such findings:
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cells to isolate Recilisib’s direct vs. indirect effects.
- Multi-omics integration : Pair transcriptomics (e.g., RNA-seq) with proteomics to identify upstream regulators (e.g., miRNAs, transcription factors) .
- Pathway inhibition : Co-treat with PI3K/AKT inhibitors to confirm dependency on this axis .
Advanced: What are best practices for validating Recilisib’s specificity in PI3K/AKT modulation?
- Off-target profiling : Screen against related kinases (e.g., mTOR, MAPK) using kinase activity assays .
- Rescue experiments : Overexpress constitutively active AKT to determine if Recilisib’s effects are reversible .
- Negative controls : Include cells with PI3K/AKT pathway mutations to confirm target engagement .
Advanced: How can researchers optimize Recilisib delivery in in vivo studies to enhance translational relevance?
- Pharmacokinetics : Measure plasma half-life and tissue distribution using LC-MS/MS .
- Formulation : Test nanoparticles or liposomes to improve bioavailability and reduce off-target effects.
- Combination therapy : Pair with radiation or chemotherapy in xenograft models to assess synergistic efficacy .
Advanced: What statistical approaches are recommended for analyzing Recilisib’s impact on heterogeneous cell populations?
- Single-cell analysis : Use flow cytometry or scRNA-seq to resolve subpopulation responses .
- Mixed-effects models : Account for variability in primary cell cultures or patient-derived samples .
- Power analysis : Predefine sample sizes using pilot data to ensure adequate statistical power .
Advanced: How should researchers investigate Recilisib’s role in modulating tumor microenvironment (TME) interactions?
- Co-culture systems : Combine cancer cells with fibroblasts or immune cells to model TME crosstalk .
- Cytokine profiling : Use multiplex assays to quantify Recilisib’s effect on inflammatory mediators (e.g., IL-6, TGF-β) .
- In vivo imaging : Apply intravital microscopy to track Recilisib’s real-time impact on tumor vasculature .
Advanced: What are the key considerations for translating Recilisib findings from preclinical to clinical research?
- Toxicity profiling : Conduct genotoxicity (e.g., comet assay) and hematological toxicity studies .
- Biomarker identification : Validate PI3K/AKT pathway components or miRNAs (e.g., miR-15b) as predictive biomarkers in patient samples .
- Regulatory compliance : Follow FDA/EMA guidelines for radioprotectant or anticancer agent development, including IND-enabling studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
